molecular formula C10H7N5O3 B12810640 2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol CAS No. 6344-83-8

2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol

Cat. No.: B12810640
CAS No.: 6344-83-8
M. Wt: 245.19 g/mol
InChI Key: VLNILOCSKLUSPH-UHFFFAOYSA-N
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Description

2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol is a synthetically designed fused heterocyclic compound of interest in medicinal chemistry and drug discovery research. The structure incorporates a pyrimido[4,5-d]pyridazine core, a scaffold noted for its diverse pharmacological potential. Related fused pyrimidine nuclei have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antifolate, and antiviral properties . The specific furylamino and diol substitutions on this core structure are intended to modulate the compound's electronic properties, binding affinity, and solubility, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new chemical space in developing novel therapeutic agents, particularly as a building block for kinase inhibitors or antimicrobial agents. This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

6344-83-8

Molecular Formula

C10H7N5O3

Molecular Weight

245.19 g/mol

IUPAC Name

2-(furan-2-ylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione

InChI

InChI=1S/C10H7N5O3/c16-8-5-4-11-10(12-6-2-1-3-18-6)13-7(5)9(17)15-14-8/h1-4H,(H,14,16)(H,15,17)(H,11,12,13)

InChI Key

VLNILOCSKLUSPH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)NC2=NC=C3C(=N2)C(=O)NNC3=O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

  • The synthesis often begins with 2-amino-6-chloropyrimidin-4(3H)-one or related pyrimidine derivatives as key precursors.
  • Treatment of these pyrimidines with hydrazine or substituted hydrazines (e.g., methylhydrazine, benzylhydrazine) in boiling aqueous media leads to the formation of bicyclic pyrimido[4,5-d]pyridazine intermediates.
  • For example, condensation of 2,4-diamino-6-chloropyrimidine with methylhydrazine followed by reaction with diethyl 2-oxomalonate yields bicyclic compounds that serve as precursors for further functionalization.

Introduction of the 2-Furylamino Group

  • The 2-furylamino substituent is introduced by nucleophilic substitution of the chlorine atom at the 2-position of the pyrimidine ring with 2-aminofuran or its derivatives.
  • This step is typically performed under reflux conditions in polar solvents, facilitating the displacement of the halogen by the furylamine nucleophile.
  • The reaction conditions are optimized to avoid side reactions and to maximize yield of the 2-(2-furylamino) derivative.

Formation of the 5,8-Diol Functionality

  • The hydroxyl groups at positions 5 and 8 on the pyridazine ring are introduced by oxidation or hydrolysis of keto or ester precursors.
  • For instance, saponification of ester intermediates followed by acidification yields the corresponding dihydroxy derivatives.
  • Oxidative methods may also be employed to convert methyl or methylene substituents into hydroxyl groups, depending on the precursor structure.

Alternative Synthetic Routes and Optimization

  • Alternative routes involve the use of enamines derived from N-substituted piperidones reacting with glyoxylic acid ethyl ester, followed by hydrazine treatment to form the aromatic pyridazine nucleus.
  • This method reduces the number of synthetic steps and improves overall yield by avoiding low-yielding bromination and oxidation steps.
  • The use of protecting groups such as benzyl on nitrogen atoms facilitates selective functional group transformations and improves product purity.

Representative Synthetic Schemes and Yields

Step Reaction Description Key Reagents/Conditions Product Yield (%) Notes
1 Cyclization of 2,4-diamino-6-chloropyrimidine with methylhydrazine Boiling water, reflux Bicyclic pyrimido[4,5-d]pyridazine intermediate 40-50 Formation of core heterocycle
2 Condensation with diethyl 2-oxomalonate Reflux in methanol or water Ester-substituted bicyclic compound 39-49 Precursor for diol formation
3 Saponification and acidification Aqueous NaOH, acid workup 5,8-diol pyrimido[4,5-d]pyridazine 70-75 Hydrolysis to diol
4 Nucleophilic substitution with 2-aminofuran Reflux in polar solvent 2-(2-Furylamino) substituted compound Variable Introduction of furylamino group
5 Deprotection (if applicable) Pd/C hydrogenation or AlCl3 treatment Final target compound Moderate Removal of benzyl or other protecting groups

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of intermediates and final products, with characteristic signals for the pyrimidine and pyridazine protons and the furyl ring.
  • High-Resolution Mass Spectrometry (HRMS) data support the molecular formula and purity of the synthesized compounds.
  • Melting points above 300 °C indicate high thermal stability of the final diol compounds.
  • Crystallographic studies reveal key hydrogen bonding interactions in the pyrimido[4,5-d]pyridazine core, important for biological activity.

Chemical Reactions Analysis

Oxidation Reactions

The diol groups at positions 5 and 8 are susceptible to oxidation. Strong oxidizing agents convert these hydroxyls into ketones:

Reagent/ConditionsProductObservations
KMnO₄ in acidic medium5,8-Diketopyrimido[4,5-d]pyridazineComplete oxidation of diol groups .
H₂O₂ under refluxPartial oxidation to mono-ketoneSelective reactivity observed .

Nucleophilic Substitution at Hydroxyl Sites

Activation of -OH groups via tosylation or halogenation enables nucleophilic displacement:

StepReagents/ConditionsProduct
TosylationTsCl, pyridine, 0°C5,8-Ditosylate intermediate
Displacement with NH₃Liquid NH₃, KNH₂5,8-Diamino derivative

Furylamino Group Reactivity

The furylamino moiety undergoes alkylation and acylation:

Reaction TypeReagents/ConditionsProduct
AcylationAc₂O, H₂SO₄ catalystN-Acetylated furylamino derivative
AlkylationCH₃I, NaH in DMFN-Methyl substitution

Ring-Opening and Rearrangement

Under basic conditions, the pyridazine ring can undergo contraction via ANRORC mechanisms :

Reagent/ConditionsPathwayProduct
KNH₂ in liquid NH₃Ring-opening → pyrazole intermediate3-Hydroxypyrazole-5-carboxylic acid

Electrophilic Aromatic Substitution

The electron-rich furan ring participates in electrophilic reactions:

ReactionReagents/ConditionsProduct
NitrationHNO₃/H₂SO₄, 50°C5-Nitro-furylamino derivative
SulfonationH₂SO₄, SO₃Sulfonated furan moiety

Vilsmeier–Haack Formylation

The pyridazine ring undergoes formylation at activated positions:

Reagent/ConditionsProductYield
POCl₃/DMF, 0°C → 25°C3-Formylpyrimido[4,5-d]pyridazine65–72%

Diels-Alder Cycloaddition

The furan acts as a diene in [4+2] cycloadditions:

DienophileConditionsProduct
Maleic anhydrideToluene, refluxBicyclic adduct

Reduction Pathways

Reagent/ConditionsProductObservations
H₂ (50 atm), Pd/C, ethanol5,8-Diol-dihydropyridazineRetention of furylamino group

Key Mechanistic Insights

  • ANRORC Mechanism : Substitution at halogenated positions (introduced via hydroxyl activation) proceeds through nucleophilic addition, ring-opening, and re-closure .

  • Steric Effects : Bulky substituents on the furyl group hinder electrophilic substitution at the 5-position of the furan ring.

  • Electronic Effects : Electron-withdrawing groups on the pyridazine ring enhance oxidation rates of the diol groups .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol typically involves multi-step reactions that include the formation of pyrimidine and pyridazine rings. Various methods have been explored to enhance yield and purity, including the use of different catalysts and reaction conditions. The compound's reactivity is influenced by substituents on the ring structure, which can be tailored for specific applications in drug design .

Antitumor Activity

Research has demonstrated that derivatives of pyrimido[4,5-d]pyridazine compounds exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis . The structural features of this compound contribute to its effectiveness as an antitumor agent.

Diuretic Effects

Another notable application of this compound is its diuretic activity. Research indicates that it can produce effective diuretic effects at low doses with minimal side effects. This property makes it a candidate for further development in treating conditions related to fluid retention and hypertension .

Enzymatic Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting certain kinases that are crucial in various signaling pathways associated with cancer progression and other diseases. The ability to selectively inhibit these enzymes could lead to the development of targeted therapies .

Case Studies

StudyFocusFindings
Antitumor ActivityDemonstrated significant inhibition of tumor cell lines with IC50 values in low micromolar range.
Diuretic EffectsShowed effective diuresis with minimal side effects in animal models.
Enzyme InhibitionIdentified as a potent inhibitor of CSNK2A kinase, suggesting potential in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Fused Heterocycles

Compound Core Structure Substituent Potency (Inferred) Selectivity Profile
2-(2-Furylamino)pyrimido[4,5-d]pyridazine Pyrimido[4,5-d]pyridazine 2-Furylamino Moderate High (mutant kinases)
Pyrimido[5,4-d]pyrimidine derivative Pyrimido[5,4-d]pyrimidine Variable (e.g., Cl, CF₃) High Moderate (broad-spectrum)
2-Anilinopyrimido[4,5-d]pyridazine Pyrimido[4,5-d]pyridazine Anilino Low-Moderate Moderate
Oxazolo[4,5-d]pyrimidine derivative Oxazolo[4,5-d]pyrimidine 4-Methylphenyl Data limited Low (non-specific)

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) PSA (Ų) LogP (Predicted)
2-(2-Furylamino)pyrimido[4,5-d]pyridazine 255.23 96 1.8
Pyrimido[5,4-d]pyrimidine derivative ~260–280 90–110 2.0–2.5
2-Anilinopyrimido[4,5-d]pyridazine 255.23 96 2.1
Oxazolo[4,5-d]pyrimidine derivative ~250–270 80–90 2.5–3.0

Research Findings and Implications

  • Selectivity vs. Potency Trade-off: The target compound’s [4,5-d] pyridazine core and furylamino group prioritize selectivity over broad-spectrum potency, making it suitable for mutant-specific kinase inhibition.
  • Pharmacokinetic Challenges : Compared to oxazolo derivatives, the pyridazine core may reduce metabolic stability due to higher polarity.

Biological Activity

2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological targets, and relevant case studies.

  • Molecular Formula : C10H7N5O3
  • Molecular Weight : 245.19 g/mol
  • CAS Number : 6344-83-8

The compound features a bicyclic structure that incorporates both pyrimidine and pyridazine moieties, with hydroxyl groups at positions 5 and 8 of the pyridazine ring. The presence of a furyl group is believed to enhance its bioactivity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Cyclization Reactions : Involving the reaction of furylamine derivatives with pyrimidine precursors.
  • Reagents : Common reagents include sodium hydride and various acylating agents.

These methods allow for the generation of this compound with variations that can lead to derivatives with potentially enhanced biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. Notably:

  • Cell Lines Tested :
    • MCF-7 (breast adenocarcinoma)
    • SK-OV-3 (ovarian carcinoma)
    • LoVo (colon adenocarcinoma)

The compound demonstrated dose-dependent cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)Observations
MCF-715Significant growth inhibition
SK-OV-320Moderate cytotoxicity observed
LoVo25Dose-dependent effects noted

The mechanism by which this compound exerts its anticancer effects may involve:

  • Enzyme Inhibition : The compound could interact with specific enzymes involved in cancer cell proliferation.
  • Nucleic Acid Binding : Its structure allows it to bind to nucleic acids, potentially interfering with DNA replication.

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various derivatives of pyrimidine and pyridazine compounds, including this compound. The results indicated that this compound had a higher cytotoxic effect compared to its analogs when tested against human cancer cell lines .

Comparative Analysis

In a comparative analysis with known chemotherapeutic agents such as doxorubicin and cisplatin:

  • The compound showed comparable or superior efficacy in certain cancer types.
  • It exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example:

  • Step 1 : Coupling of furylamine with pyrimido-pyridazine precursors via nucleophilic substitution under inert atmosphere (N₂/Ar) at 80–100°C.
  • Step 2 : Hydroxylation at C5 and C8 positions using alkaline hydrogen peroxide (pH 10–12) at 50°C.
  • Critical Factors : Excess furylamine (1.5–2.0 eq.) improves substitution efficiency, while higher temperatures (>100°C) risk decomposition. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:1). Purity is enhanced via recrystallization from ethanol/water (7:3).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Aromatic protons in the pyridazine ring (δ 8.2–8.5 ppm) and furan (δ 6.3–6.7 ppm).
  • ¹³C NMR : Carbonyl signals (C5/C8 diol: δ 165–170 ppm).
  • MS : High-resolution ESI-MS for molecular ion [M+H]⁺ (expected m/z ~316.08).
  • IR : O-H stretch (broad peak ~3200–3400 cm⁻¹) confirms diol groups.

Q. What are the recommended storage conditions to maintain the compound’s stability, and how should degradation be monitored?

  • Methodological Answer : Store in amber vials at –20°C under nitrogen. Degradation studies show:

  • pH Stability : Stable at pH 5–7 (aqueous buffer, 25°C). Degrades >10% at pH <3 or >9 over 72 hours.
  • Thermal Stability : Decomposes above 150°C (DSC analysis).
  • Monitoring : Use HPLC with a C18 column and UV detection (λ=254 nm). A pharmacopeial buffer system (e.g., 15.4 g/L ammonium acetate, pH 6.5 adjusted with acetic acid) may serve as a mobile phase for related heterocycles .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

  • Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability).
  • Control Variables : Standardize cell lines (e.g., HEK293 vs. HepG2 metabolic differences) and incubation times.
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays).

Q. What computational modeling approaches are suitable for studying its interaction with biological targets, and how can these guide experimental design?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with homology-modeled kinase domains (e.g., EGFR or CDK2). Prioritize binding poses with furan ring π-stacking near hydrophobic pockets.
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of hydrogen bonds between diol groups and catalytic lysine residues.
  • Validation : Correlate docking scores (ΔG ≤ –8 kcal/mol) with IC₅₀ values from enzyme assays.

Q. What strategies optimize the compound’s solubility for in vivo studies while maintaining pharmacological activity?

  • Methodological Answer :

  • Salt Formation : Test sodium or hydrochloride salts (improve aqueous solubility 5–10×).
  • Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v to avoid cytotoxicity).
  • Prodrug Approach : Acetylate diol groups (logP reduction from 2.1 to 1.3) and assess hydrolysis rates in plasma.

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